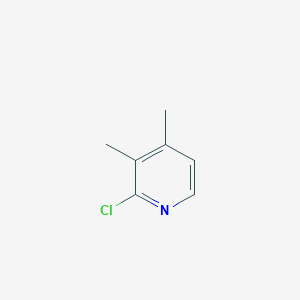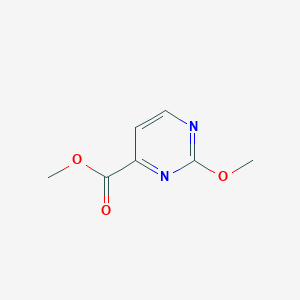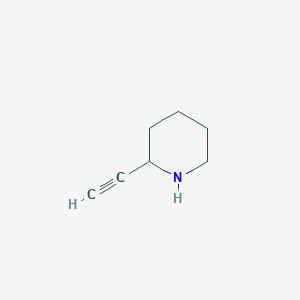
3-(2-Methoxyethoxy)prop-1-yne
Übersicht
Beschreibung
3-(2-Methoxyethoxy)prop-1-yne is a chemical compound with the molecular formula C6H10O2 . It has a molecular weight of 114.14 g/mol . The IUPAC name for this compound is 3-(2-methoxyethoxy)prop-1-yne .
Synthesis Analysis
The synthesis of 3-(2-Methoxyethoxy)prop-1-yne involves two stages. In the first stage, 2-methoxy-ethanol reacts with sodium hydride in tetrahydrofuran under an inert atmosphere . In the second stage, propargyl bromide is added to the reaction mixture in tetrahydrofuran under an inert atmosphere . This is a Williamson synthesis reaction .Molecular Structure Analysis
The molecular structure of 3-(2-Methoxyethoxy)prop-1-yne consists of six carbon atoms, ten hydrogen atoms, and two oxygen atoms . The InChI string representation of the molecule is InChI=1S/C6H10O2/c1-3-4-8-6-5-7-2/h1H,4-6H2,2H3 .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 18.5 Ų . It has a complexity of 79.8 as computed by Cactvs 3.4.6.11 . The compound has a rotatable bond count of 4 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 2 .Wissenschaftliche Forschungsanwendungen
1. Nonlinear Optical Properties and Laser Technology
A study on the nonlinear optical properties of chalcone derivatives, including compounds related to "3-(2-Methoxyethoxy)prop-1-yne," highlights their potential in laser technology and optical limiting applications. These properties were investigated using both theoretical and experimental approaches, including the Z-scan technique and density functional theory calculations (Mathew, Salian, Joe, & Narayana, 2019).
2. Reactive Energetic Plasticizers
Research on reactive energetic plasticizers for polyurethane binders includes the synthesis and characterization of derivatives of "3-(2-Methoxyethoxy)prop-1-yne." These plasticizers demonstrate promising performance and reactivity, indicating potential use in energetic materials (Shen & Kwon, 2021).
3. Organic Synthesis and Chemical Intermediates
Several studies have explored the use of "3-(2-Methoxyethoxy)prop-1-yne" derivatives in organic synthesis. These include the preparation of perhydrofuropyrans, dioxaspiro[4.4]nonanes, and other complex organic structures, showcasing the compound's versatility as a chemical intermediate (Lorenzo, Alonso, & Yus, 2000), (Alonso, Dacunha, Meléndez, & Yus, 2005).
4. Electrolytes in Lithium-ion Batteries
The compound is utilized in the formulation of safe electrolytes for lithium-ion batteries. Studies show that mixtures involving "3-(2-Methoxyethoxy)prop-1-yne" derivatives enhance battery safety and performance (Liu, Fang, Shi, Luo, Yang, & Hirano, 2016), (Amine, Wang, Vissers, Zhang, Rossi, & West, 2006).
5. Nanotechnology and Materials Science
Research in nanotechnology has incorporated "3-(2-Methoxyethoxy)prop-1-yne" in the development of hybrid nano-patterns using block copolymers and functional nanoparticles. This demonstrates its potential in advanced materials science applications (Loudy, Allouche, Bousquet, Billon, & Martínez, 2022).
Eigenschaften
IUPAC Name |
3-(2-methoxyethoxy)prop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-4-8-6-5-7-2/h1H,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAUXHLFPCHTQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
146185-77-5 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-methyl-ω-(2-propyn-1-yloxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146185-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50574408 | |
| Record name | 3-(2-Methoxyethoxy)prop-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50574408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyethoxy)prop-1-yne | |
CAS RN |
31995-08-1 | |
| Record name | 3-(2-Methoxyethoxy)prop-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50574408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1602018.png)



